CGS 21680 hydrochloride
Overview
Description
CGS 21680 hydrochloride is a potent A2A adenosine receptor agonist . It is commonly used in research for studying neuronal transmission and respiration . It exhibits an IC50 of 22 nM and shows a 140-fold selectivity over the A1 receptor .
Molecular Structure Analysis
The molecular formula of CGS 21680 hydrochloride is C23H29N7O6.HCl . It has a molecular weight of 535.99 g/mol .Physical And Chemical Properties Analysis
CGS 21680 hydrochloride is a white to light yellow powder or lump . It is air sensitive, hygroscopic, and heat sensitive . It is soluble up to 3.4 mg/mL in DMSO and 20 mg/mL in 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin .Scientific Research Applications
1. Neurological Studies
CGS 21680 hydrochloride, as an adenosine A2A receptor agonist, has been studied in various neurological contexts. For instance, O'regan et al. (1992) found that it enhances excitatory transmitter amino acid release in ischemic rat cerebral cortex, indicating a role in modulating neurotransmitter release during cerebral ischemia. Similarly, Kurokawa et al. (1996) showed that CGS 21680 modulates acetylcholine release in the striatum of awake, freely moving rats, suggesting its involvement in striatal neurotransmission (O'regan et al., 1992); (Kurokawa et al., 1996).
2. Gastrointestinal Research
In gastrointestinal research, CGS 21680 was investigated for its potential effects on colitis. Selmeczy et al. (2007) studied its impact in a dextran sulphate sodium-induced colitis model in mice but found that it did not ameliorate the condition, providing insights into its limited efficacy in this area (Selmeczy et al., 2007).
3. Diabetic Neuropathy Research
Research by Kumar et al. (2005) explored the effects of CGS 21680 on diabetic neuropathy. They observed that chronic administration of this compound could improve nerve blood flow and motor nerve conduction velocity in a diabetic neuropathy model, suggesting a potential therapeutic role in this condition (Kumar et al., 2005).
4. Cardiovascular Research
In the field ofcardiovascular research, CGS 21680 has been studied for its effects on blood flow and myocardial uptake. He et al. (2000) investigated the hemodynamic and coronary vasodilatory effects of CGS-21680, demonstrating its potential as a new stress modality in combination with perfusion scintigraphy. Their findings suggest that CGS-21680 induces coronary vasodilation comparable to that of adenosine, showing promise for pharmacological myocardial perfusion imaging (He et al., 2000).
5. Inflammation and Immune Response
CGS 21680 has also been evaluated for its role in modulating inflammation and immune responses. For example, Impellizzeri et al. (2011) demonstrated that CGS 21680 decreases acute lung inflammation in a mouse model, indicating its potential use in treating various inflammatory diseases. This study highlights the agonist's role in regulating inflammation through adenosine A2A receptor activation (Impellizzeri et al., 2011).
6. Neuropharmacology and Psychiatric Disorders
In neuropharmacology, particularly concerning psychiatric disorders, Rimondini et al. (1997) discovered that CGS 21680 exhibits an “atypical” antipsychotic profile in animal models. It was found to antagonize spontaneous and amphetamine-induced motor activity, suggesting its potential as a new type of atypical antipsychotic for treating psychiatric disorders (Rimondini et al., 1997).
Safety And Hazards
Future Directions
CGS 21680 hydrochloride has been used in research for studying various biological processes. For instance, it has been used in an animal model of Huntington’s disease, where it was found to slow motor deterioration, prevent reduction in brain weight, and reduce the size of mutant huntingtin aggregates and intranuclear inclusions . It also increases the proliferation of neural progenitor cells, promotes the survival of motoneurons, and activates TrkB receptors . These findings suggest potential future directions for research involving CGS 21680 hydrochloride.
properties
IUPAC Name |
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O6.ClH/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);1H/t16-,17+,18-,22+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHVMNOEKKJYJO-MJWSIIAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040999 | |
Record name | CGS 21680 Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CGS 21680 hydrochloride | |
CAS RN |
124431-80-7 | |
Record name | CGS 21680A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124431807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGS 21680 Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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